molecular formula C17H11ClO3 B309719 7-Hydroxy-2-naphthyl 2-chlorobenzoate

7-Hydroxy-2-naphthyl 2-chlorobenzoate

Cat. No.: B309719
M. Wt: 298.7 g/mol
InChI Key: YWBUUQYSMOATJV-UHFFFAOYSA-N
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Description

7-Hydroxy-2-naphthyl 2-chlorobenzoate is a benzoate ester derivative composed of two aromatic moieties: a 7-hydroxy-2-naphthyl group and a 2-chlorobenzoate group. The naphthyl component introduces a fused bicyclic aromatic system with a hydroxyl group at the 7-position, which may confer hydrogen-bonding capabilities and influence photophysical properties. Applications may span materials science (e.g., as a building block for nanostructured composites) or bioremediation, given the metabolic pathways associated with chlorinated aromatics .

Properties

Molecular Formula

C17H11ClO3

Molecular Weight

298.7 g/mol

IUPAC Name

(7-hydroxynaphthalen-2-yl) 2-chlorobenzoate

InChI

InChI=1S/C17H11ClO3/c18-16-4-2-1-3-15(16)17(20)21-14-8-6-11-5-7-13(19)9-12(11)10-14/h1-10,19H

InChI Key

YWBUUQYSMOATJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

The chlorine substituent at the 2-position on the benzoate ring distinguishes this compound from other benzoate esters. For example:

Compound Substituent on Benzoate Aryl Group Key Properties
7-Hydroxy-2-naphthyl 2-chlorobenzoate 2-Cl 7-hydroxy-2-naphthyl Enhanced electrophilicity due to Cl; hydroxyl group enables H-bonding
Methyl 2-chlorobenzoate 2-Cl Methyl Electron-withdrawing Cl increases stability; used in electronic effect studies
Benzyl benzoate None Benzyl Lacks electron-withdrawing groups; lower hydrolytic stability
Methyl 2-nitrobenzoate 2-NO₂ Methyl Stronger electron-withdrawing effect than Cl; higher reactivity

Reactivity and Degradation Pathways

  • Hydrolytic Stability: The 2-chloro substituent likely reduces hydrolysis rates compared to non-halogenated benzoates (e.g., methyl benzoate) due to decreased electron density at the ester carbonyl .
  • Biodegradation : Chlorobenzoates are metabolized via dioxygenase enzymes in specific microbial communities. However, the naphthyl group in this compound may hinder enzymatic recognition, prolonging environmental persistence compared to simpler 2-chlorobenzoates .
  • Synthetic Utility : The chlorine atom and hydroxyl group offer sites for further functionalization (e.g., nucleophilic substitution or metal coordination), similar to prop-2-ynyl 2-chlorobenzoate in click chemistry applications .

Environmental Impact

  • Degradation Efficiency : Microbial degradation of 2-chlorobenzoate is well-documented in Desulfomonile spp., but the naphthyl group’s complexity may limit microbial uptake, as seen in polycyclic aromatic hydrocarbon (PAH) degradation challenges .
  • Toxicity: Chlorinated benzoates generally exhibit higher toxicity than non-halogenated variants. The hydroxyl group in this compound could mitigate toxicity through detoxification pathways (e.g., conjugation), though this remains speculative without direct data .

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